molecular formula C15H11N2+ B14663529 Acridinium, 9-cyano-10-methyl- CAS No. 46791-36-0

Acridinium, 9-cyano-10-methyl-

Cat. No.: B14663529
CAS No.: 46791-36-0
M. Wt: 219.26 g/mol
InChI Key: HJFDHFMIUUSMMA-UHFFFAOYSA-N
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Description

Acridinium, 9-cyano-10-methyl-, is a chemiluminescent compound that has garnered significant interest in scientific research due to its unique properties. This compound is part of the acridinium ester family, known for their ability to emit light upon undergoing chemical reactions. The 9-cyano-10-methylacridinium cation possesses an electrophilic center at the carbon atom in position 9, making it highly reactive and useful in various applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the direct conversion of a xanthylium salt into the corresponding acridinium compound . This process is efficient and scalable, making it suitable for both laboratory and industrial production.

Industrial Production Methods

Industrial production of acridinium, 9-cyano-10-methyl-, often employs photoredox catalysis. This method utilizes visible light to drive the reaction, making it a sustainable and environmentally friendly option . The use of organic photocatalysts, such as acridinium salts, has transformed the field of synthetic chemistry by enabling the activation of inert chemical bonds under mild conditions .

Comparison with Similar Compounds

Acridinium, 9-cyano-10-methyl-, is unique among acridinium esters due to its strong chemiluminescent properties and the presence of both cyano and methyl groups. Similar compounds include:

These compounds also exhibit chemiluminescent properties but differ in their reactivity and the specific conditions required for their activation. Acridinium, 9-cyano-10-methyl-, stands out due to its high sensitivity and versatility in various applications .

Properties

CAS No.

46791-36-0

Molecular Formula

C15H11N2+

Molecular Weight

219.26 g/mol

IUPAC Name

10-methylacridin-10-ium-9-carbonitrile

InChI

InChI=1S/C15H11N2/c1-17-14-8-4-2-6-11(14)13(10-16)12-7-3-5-9-15(12)17/h2-9H,1H3/q+1

InChI Key

HJFDHFMIUUSMMA-UHFFFAOYSA-N

Canonical SMILES

C[N+]1=C2C=CC=CC2=C(C3=CC=CC=C31)C#N

Origin of Product

United States

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